N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in treating conditions such as Alzheimer’s disease due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide is unique due to its specific structural features, such as the dinitrobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H13N5O5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H13N5O5/c26-20(14-9-16(24(27)28)11-17(10-14)25(29)30)21-15-6-4-13(5-7-15)18-12-23-8-2-1-3-19(23)22-18/h1-12H,(H,21,26) |
InChI Key |
RCKDNXLXCQNAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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